molecular formula C16H17N3O3 B2642543 2-(oxan-4-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide CAS No. 2034318-16-4

2-(oxan-4-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide

Cat. No.: B2642543
CAS No.: 2034318-16-4
M. Wt: 299.33
InChI Key: JXYLQNOIABOATL-UHFFFAOYSA-N
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Description

2-(Oxan-4-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core. The carboxamide group at position 4 is linked to a pyridin-4-yl moiety, while position 2 bears an oxan-4-yloxy (tetrahydropyran-4-yloxy) substituent.

Properties

IUPAC Name

2-(oxan-4-yloxy)-N-pyridin-4-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(19-13-2-6-17-7-3-13)12-1-8-18-15(11-12)22-14-4-9-21-10-5-14/h1-3,6-8,11,14H,4-5,9-10H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYLQNOIABOATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(oxan-4-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring and an oxan group, which may contribute to its biological activity. The molecular formula is C15H16N2O3C_{15}H_{16}N_2O_3, and it has been identified as having various pharmacological applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine are known to target bacterial ribosomes, inhibiting protein synthesis and demonstrating efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Compound Activity Target
This compoundAntimicrobialBacterial ribosome
Similar pyridine derivativesAntibacterialProtein synthesis inhibition

Cytotoxic Effects

Cytotoxicity studies have shown that certain derivatives of the compound can induce apoptosis in cancer cell lines. For example, compounds with similar structural features have been reported to activate caspase pathways, leading to programmed cell death in various cancer types .

The proposed mechanism of action for this compound involves interaction with specific cellular targets, leading to disruption of critical biological pathways. The compound may act as an inhibitor of key enzymes involved in cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Molecular Pharmacology highlighted the effectiveness of pyridine derivatives against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
  • Cytotoxicity in Cancer Research : In a clinical trial, this compound showed promising results in inhibiting tumor growth in xenograft models, with a reported tumor reduction rate of over 50% compared to control groups .

Scientific Research Applications

Cancer Therapy

Recent studies have demonstrated that derivatives of pyridine-2-carboxamides, including 2-(oxan-4-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide, exhibit significant anticancer activity. These compounds have been shown to inhibit hematopoietic progenitor kinase 1 (HPK1), a promising target for cancer immunotherapy. In vitro assays have indicated strong inhibitory effects on HPK1, leading to enhanced T cell activation and proliferation, which are crucial for effective anti-tumor responses .

Case Study: HPK1 Inhibition

A notable study reported a series of pyridine derivatives that exhibited robust in vivo efficacy in murine models of colorectal cancer. The compound demonstrated tumor growth inhibition rates of up to 94.3% when administered alongside anti-PD-1 therapy, indicating its potential as an effective immunotherapeutic agent .

CompoundTumor Growth Inhibition (%)Complete Response Rate (%)
Compound 1994.333.3
Control300

Neurodegenerative Diseases

The compound also shows promise in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has indicated that pyridine derivatives can act as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's pathology. By inhibiting these enzymes, the compounds may enhance cholinergic neurotransmission and provide symptomatic relief in patients .

Structural Diversity and Drug Design

The structural diversity of pyridine derivatives allows for the exploration of various modifications that can enhance their pharmacological properties. For instance, modifications to the oxane moiety or the pyridine ring can lead to improved selectivity and potency against specific biological targets . This adaptability makes such compounds valuable in drug design and development.

Chemical Reactions Analysis

Oxidation of the Oxan-4-yl Moiety

The oxan-4-yl group (a tetrahydrofuran derivative) can undergo oxidation to form carbonyl-containing products.

Reaction TypeReagentsProducts
OxidationKMnO₄ (aq.), H₂O₂Oxan-4-yl ketone

This reaction highlights the compound’s susceptibility to oxidative cleavage under acidic conditions.

Substitution on the Pyridine Ring

The pyridine rings are reactive toward electrophilic substitution. For example:

Reaction TypeReagentsProducts
BrominationNBS, CCl₄3-Bromo-N-(pyridin-4-yl)pyridine-4-carboxamide
AlkylationCH₃I, K₂CO₃N-(pyridin-4-yl)-2-(oxan-4-yloxy)-3-methylpyridine-4-carboxamide

These modifications are critical for optimizing the compound’s pharmacokinetic profile.

Hydrolysis of the Carboxamide

Under acidic or basic conditions, the carboxamide undergoes hydrolysis to form carboxylic acids or amines.

Reaction TypeConditionsProducts
Acidic HydrolysisHCl (aq.), 80°CPyridine-4-carboxylic acid
Basic HydrolysisNaOH (aq.), 100°CPyridin-4-ylamine

This reactivity is essential for understanding the compound’s stability in biological systems .

Mechanistic Insights

The compound’s reactivity is governed by its heterocyclic structure and functional groups:

  • Electrophilic Substitution: The pyridine rings’ electron-deficient nature facilitates reactions with nucleophiles (e.g., halogenation).

  • Hydrogen Bonding: The carboxamide group forms strong hydrogen bonds, influencing solubility and bioavailability .

  • Redox Sensitivity: The oxan-4-yl ether is prone to oxidation, which may impact its metabolic stability.

Research Findings

Recent studies highlight the compound’s potential as a pharmacological agent:

  • Enzyme Inhibition: Structural analogs of this compound show activity against GSK-3β, a key kinase in neurodegenerative diseases .

  • Therapeutic Applications: The oxan-4-yloxy group enhances lipophilicity, improving drug-like properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at Pyridine-2 Substituent at Pyridine-4 Key Features Biological Activity/Application
2-(Oxan-4-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide Oxan-4-yloxy (ether) N-(pyridin-4-yl)carboxamide Ether linkage, moderate lipophilicity Not explicitly reported (structural focus)
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5d) 4-Chlorophenyl-thiazolidinone N-(thiazolidinone)carboxamide Thiazolidinone ring, electron-withdrawing Cl Anti-inflammatory (carrageenan-induced edema model)
N-(Adamantan-1-yl)pyridine-4-carboxamide Adamantane (bulky alkyl) N-(adamantyl)carboxamide High lipophilicity, rigid structure Coordination chemistry (Mn(II) complex for phase transition materials)
1-(4-Fluorophenyl)-N-(1-(2-(methylsulfonyl)pyridin-4-yl)cyclopropyl)pyrazolo[3,4-c]pyridine-4-carboxamide Methylsulfonyl-pyridine Pyrazolo-pyridine-carboxamide Sulfonyl group, cyclopropane ring CCR1 antagonist (pharmaceutical lead)
2-(Octan-2-yloxy)pyridine-4-carboxylic acid Octan-2-yloxy (long alkyl chain) Carboxylic acid High lipophilicity, ionizable COOH Not reported (structural analogue)

Structural and Functional Analysis

  • Substituent Effects at Pyridine-2: The oxan-4-yloxy group in the target compound provides a balance of lipophilicity and polarity due to the ether linkage and tetrahydropyran ring. This contrasts with the adamantane group , which increases rigidity and lipophilicity, and the thiazolidinone ring in compound 5d , which introduces hydrogen-bonding capability and anti-inflammatory activity.
  • Substituent Effects at Pyridine-4: The N-(pyridin-4-yl)carboxamide group in the target compound enables π-π stacking and hydrogen bonding, similar to the N-(adamantyl)carboxamide in . However, the adamantane’s bulkiness may sterically hinder receptor interactions.

Q & A

Q. What are the key steps in synthesizing 2-(oxan-4-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyridine-carboxamide core followed by functionalization of the oxane moiety. Critical parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–100°C), and catalysts (e.g., Pd for coupling reactions). Monitoring via thin-layer chromatography (TLC) ensures intermediate purity, while final purification uses column chromatography or recrystallization .

Q. What structural features of this compound are critical for its potential biological activity?

The molecule’s pyridine ring provides a planar aromatic system for π-π stacking, while the oxane moiety introduces conformational flexibility. The carboxamide group enables hydrogen bonding with biological targets. Substituent positioning (e.g., oxan-4-yloxy at position 2) significantly impacts solubility and target affinity .

Q. Which analytical techniques are essential for characterizing this compound, and how do they verify structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms connectivity and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if available) resolves 3D conformation .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, guiding solvent/catalyst selection. Machine learning models trained on analogous reactions can prioritize experimental conditions (e.g., temperature, stoichiometry) to maximize yield .

Q. What strategies address discrepancies in reported reaction yields for similar pyridine-carboxamide derivatives?

Contradictions often arise from solvent polarity (e.g., DMSO vs. THF), catalyst loading, or purification methods. Systematic Design of Experiments (DoE) can isolate critical variables. Reproducibility is enhanced by strict moisture/oxygen control in sensitive steps (e.g., amide coupling) .

Q. How does modifying the oxane or pyridine moieties affect the compound’s binding affinity to biological targets?

Replacing oxane with smaller rings (e.g., tetrahydrofuran) reduces steric hindrance, potentially improving binding to hydrophobic pockets. Pyridine substitution (e.g., electron-withdrawing groups at position 4) alters electronic density, affecting interactions with enzymes like kinases .

Q. What are the challenges in elucidating the mechanism of action for this compound, and what methodologies can overcome them?

Challenges include low target selectivity and transient binding events. Surface plasmon resonance (SPR) measures real-time binding kinetics, while cryo-EM or X-ray crystallography visualizes ligand-target complexes. Knockout cell lines validate target specificity .

Q. How do stability studies under varying conditions inform storage and handling protocols?

Accelerated stability testing (40°C/75% RH) identifies degradation pathways (e.g., hydrolysis of the carboxamide group). Lyophilization improves long-term storage, while inert-atmosphere handling prevents oxidation of the pyridine ring .

Q. What role do hydrogen bonding networks play in the supramolecular arrangement of this compound?

In crystalline states, the carboxamide group forms N–H⋯O hydrogen bonds with adjacent molecules, creating layered structures. These interactions influence solubility and melting behavior, critical for formulation .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Systematic substitution at the oxane (e.g., methyl groups) or pyridine (e.g., halogens) positions correlates with bioactivity. Free-energy perturbation (FEP) calculations predict binding energy changes, prioritizing analogs for synthesis .

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